Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)-
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Overview
Description
Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- is a complex organic compound characterized by a cyclohexane ring with six 2-cyanoethoxy groups attached to each carbon atom of the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexane as the base molecule.
Functionalization: The cyclohexane ring undergoes a series of reactions to introduce the 2-cyanoethoxy groups. This often involves the use of cyanoethylation agents.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the proper attachment of the cyanoethoxy groups.
Industrial Production Methods:
Batch Production: Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- is produced in batches in industrial settings to maintain quality and consistency.
Purification: The compound is purified through various methods, such as recrystallization or chromatography, to achieve the desired purity level.
Types of Reactions:
Oxidation: Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the cyano groups into other functional groups.
Substitution: Substitution reactions can replace one or more of the cyanoethoxy groups with different substituents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can yield a wide range of functionalized derivatives.
Scientific Research Applications
Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to understand molecular interactions and pathways.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- exerts its effects involves its interaction with molecular targets and pathways. The cyanoethoxy groups can act as ligands, binding to specific receptors or enzymes, thereby influencing biological processes.
Comparison with Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexol: This compound has a similar structure but with hydroxyl groups instead of cyanoethoxy groups.
Inositol, 1,2,3,4,5,6-hexakis-O-(2-cyanoethyl)-: Another compound with a similar hexakis structure but different functional groups.
Uniqueness: Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- is unique due to its specific arrangement of cyanoethoxy groups, which provides distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
3055-84-3 |
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Molecular Formula |
C24H30N6O6 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
3-[2,3,4,5,6-pentakis(2-cyanoethoxy)cyclohexyl]oxypropanenitrile |
InChI |
InChI=1S/C24H30N6O6/c25-7-1-13-31-19-20(32-14-2-8-26)22(34-16-4-10-28)24(36-18-6-12-30)23(35-17-5-11-29)21(19)33-15-3-9-27/h19-24H,1-6,13-18H2 |
InChI Key |
LMHMIJYIOJVNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1C(C(C(C(C1OCCC#N)OCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N |
Origin of Product |
United States |
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